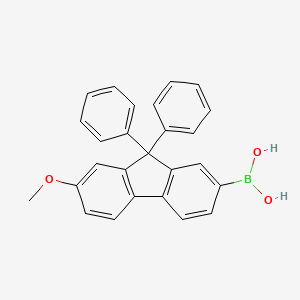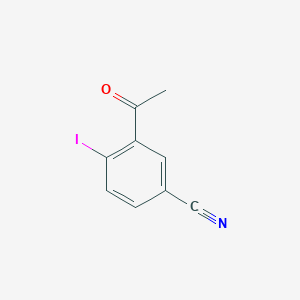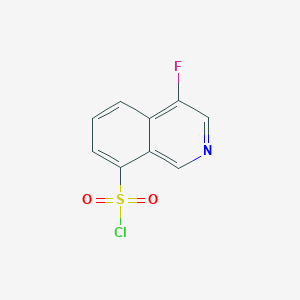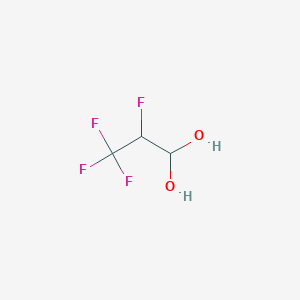
2,3,3,3-Tetrafluoropropane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoropropane-1,1-diol is a fluorinated organic compound with the molecular formula C₃H₄F₄O₂ It is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,3,3-Tetrafluoropropane-1,1-diol can be synthesized through the reaction of hydrogen fluoride with propanol. The initial reaction generates hydrofluoric acid, which then reacts with propanol to produce the desired compound . This method involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using specialized equipment to handle the corrosive nature of hydrogen fluoride. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of reactants and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoropropane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrafluoropropanone, while reduction could produce tetrafluoropropanol. Substitution reactions can result in a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoropropane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to enhance the bioavailability of drugs.
Mecanismo De Acción
The mechanism by which 2,3,3,3-Tetrafluoropropane-1,1-diol exerts its effects involves its ability to participate in hydrogen bonding and other intermolecular interactions. Its fluorine atoms contribute to its high electronegativity, influencing its reactivity and interactions with other molecules. The compound can act as both a hydrogen bond donor and acceptor, facilitating various chemical reactions and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1-Propanol: Similar in structure but with different reactivity and applications.
3,3,3-Trifluoropropane-1,2-diol: Another fluorinated diol with distinct properties and uses.
1,1,1,3,3,3-Hexafluoro-2-Propanol: A highly fluorinated alcohol with unique chemical behavior.
Uniqueness
2,3,3,3-Tetrafluoropropane-1,1-diol stands out due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer unique reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C3H4F4O2 |
|---|---|
Peso molecular |
148.06 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoropropane-1,1-diol |
InChI |
InChI=1S/C3H4F4O2/c4-1(2(8)9)3(5,6)7/h1-2,8-9H |
Clave InChI |
QWOWPPIBMXNBDX-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)O)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


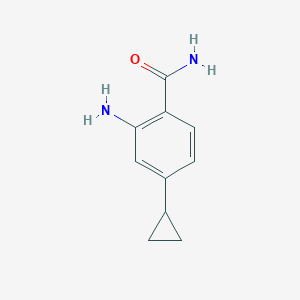
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
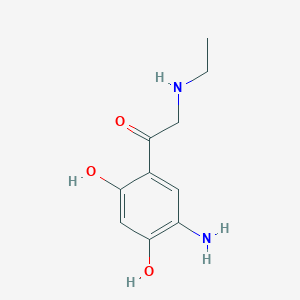


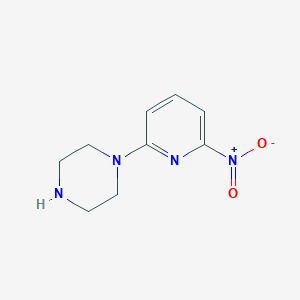
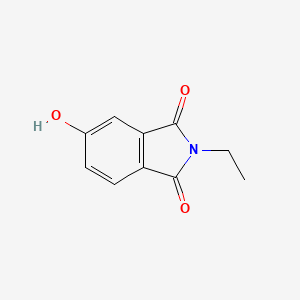
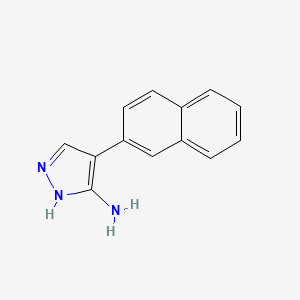
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
